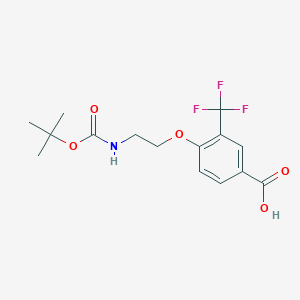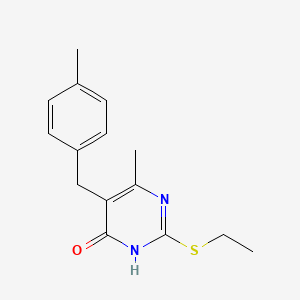![molecular formula C14H18N2OS2 B13723375 Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate CAS No. 1000572-64-4](/img/structure/B13723375.png)
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate typically involves the reaction of 2-(2,3,6-trimethylphenoxy)ethanol with cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce thiols or amines .
Aplicaciones Científicas De Investigación
Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in proteomics research to study protein interactions and functions.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity and function. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate include:
- Ethyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Propyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate
- Butyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate .
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .
Propiedades
Número CAS |
1000572-64-4 |
|---|---|
Fórmula molecular |
C14H18N2OS2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[methylsulfanyl-[2-(2,3,6-trimethylphenoxy)ethylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C14H18N2OS2/c1-10-5-6-11(2)13(12(10)3)17-7-8-19-14(18-4)16-9-15/h5-6H,7-8H2,1-4H3 |
Clave InChI |
RCFZZSAZWIDWHD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C)OCCSC(=NC#N)SC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


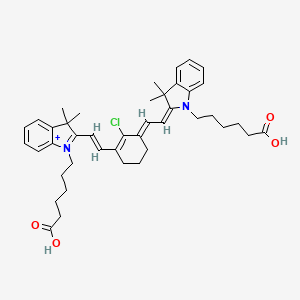
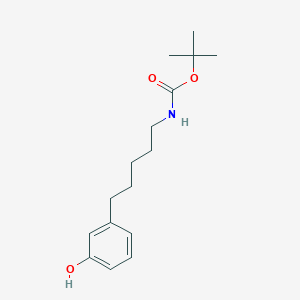
![3-Oxa-1-aza-spiro[4.5]decane-2,8-dione](/img/structure/B13723307.png)
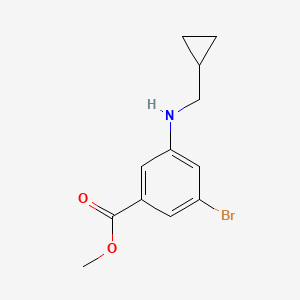
![1-[1-(2,5-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13723310.png)
![2,2-Dimethyl-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B13723316.png)
![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
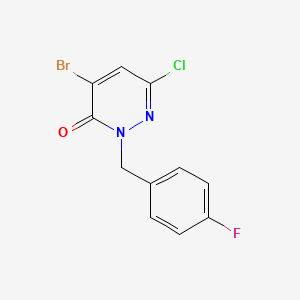

![3-[4-(Tetrahydropyran-4-ylmethoxy)-phenoxy]-azetidine](/img/structure/B13723335.png)
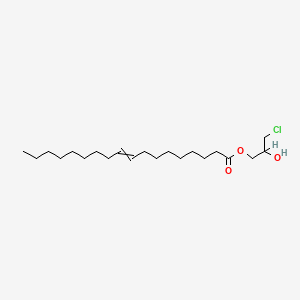
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
